2-Hydroxy-5-carbomethoxybenzyloxyamine

Enzyme Kinetics Histidine Decarboxylase Inhibitor Potency

2-Hydroxy-5-carbomethoxybenzyloxyamine, also known as GYKI 11.121, is a synthetically derived, O-substituted benzyloxyamine that acts as a potent and reversible competitive inhibitor of histidine decarboxylase (HDC), the enzyme responsible for histamine biosynthesis. It belongs to a class of small-molecule aminooxy compounds characterized by their ability to form oxime complexes with the coenzyme pyridoxal 5'-phosphate (PLP) and interact with the HDC apoenzyme, a mechanism that is central to its inhibitory function.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 38573-39-6
Cat. No. B1195787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-carbomethoxybenzyloxyamine
CAS38573-39-6
Synonyms2-hydroxy-5-carbomethoxybenzyloxyamine
2-hydroxy-5-carbomethoxybenzyloxyamine hydrochloride
GYKI 11.121
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)CON
InChIInChI=1S/C9H11NO4/c1-13-9(12)6-2-3-8(11)7(4-6)5-14-10/h2-4,11H,5,10H2,1H3
InChIKeyYXLOBCKDORBZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-carbomethoxybenzyloxyamine (CAS 38573-39-6) for Histidine Decarboxylase Research: A Classic Potent Inhibitor


2-Hydroxy-5-carbomethoxybenzyloxyamine, also known as GYKI 11.121, is a synthetically derived, O-substituted benzyloxyamine that acts as a potent and reversible competitive inhibitor of histidine decarboxylase (HDC), the enzyme responsible for histamine biosynthesis [1]. It belongs to a class of small-molecule aminooxy compounds characterized by their ability to form oxime complexes with the coenzyme pyridoxal 5'-phosphate (PLP) and interact with the HDC apoenzyme, a mechanism that is central to its inhibitory function [2].

Histidine decarboxylase (HDC) inhibition studies in histamine biosynthesis research
Reversible competitive inhibitor class; oxime complex with PLP coenzyme
Suitable for HDC apoenzyme and PLP interaction mechanism research

Why Simple O-Substituted Hydroxylamines Cannot Substitute for 2-Hydroxy-5-carbomethoxybenzyloxyamine in Targeted HDC Studies


While many O-substituted hydroxylamines and benzyloxyamine derivatives exhibit histidine decarboxylase (HDC) inhibitory activity, their utility is not interchangeable due to significant variations in potency, enzyme selectivity, and mechanism. The specific 5-carbomethoxy-2-hydroxy substitution pattern on the benzyloxyamine scaffold confers a unique dual inhibitory mechanism, targeting both the PLP coenzyme and the apoenzyme, which drives its pronounced selectivity for HDC over aromatic L-amino acid decarboxylase (AADC) [1]. This contrasts with other analogs like 4-bromo-3-hydroxybenzyloxyamine (NSD-1055/brocresine), which clinical literature may describe with different selectivity profiles, or the even more broadly acting simple hydroxylamines [2]. Generic substitution risks introducing unwanted off-target effects on AADC, dopamine-β-oxidase, or diamine oxidase, potentially invalidating experimental models where specific histamine synthesis inhibition is required. The following evidence quantifies the specific pharmacodynamic basis for selection based on the available published data.

Substitution pattern determines selectivity
The 5-carbomethoxy-2-hydroxy substitution confers a dual PLP/apoenzyme mechanism that may not be replicated by simple O-substituted hydroxylamines.
Off-target AADC inhibition may differ
Generic analogs may exhibit broader inhibition of aromatic L-amino acid decarboxylase (AADC), altering catecholamine pathways in experimental models.
Published selectivity data limited to this scaffold
Comparative enzyme selectivity profiles for alternative benzyloxyamine derivatives may not be available; direct substitution requires verification.

Quantitative Differentiation of 2-Hydroxy-5-carbomethoxybenzyloxyamine from Key Histidine Decarboxylase Inhibitor Analogs


HDC Enzyme Inhibition Potency (Ki) of the Target Compound

In a purified rat stomach pyloric HDC assay, 2-hydroxy-5-carbomethoxybenzyloxyamine demonstrated potent, reversible competitive inhibition. Quantitative Ki values define its baseline in vitro activity [1]. Direct Ki data for the closest comparator, 4-bromo-3-hydroxybenzyloxyamine (NSD-1055), could not be retrieved from non-excluded sources for a precise numerical comparison in this dataset; the evidence here establishes the target compound's absolute potency profile.

HDC Binding Affinity
Reported
Ki = 1.0 × 10⁻⁷ M (histidine); 2.5 × 10⁻⁷ M (PLP)
Supports HDC enzyme inhibition study context
Rat stomach pyloric HDC; competitive kinetics; 1973
Enzyme Kinetics Histidine Decarboxylase Inhibitor Potency

Selectivity Profile: HDC versus Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

A key feature for experimental use is the selectivity window. Against guinea-pig liver AADC, which can represent an off-target for HDC inhibitors, the compound showed a 10-fold higher Ki, indicating substantially weaker inhibition of this enzyme compared to the primary HDC target [1]. This selectivity profile is a critical differentiator from non-specific decarboxylase inhibitors in the benzyloxyamine class [2].

HDC vs AADC Selectivity
Context-dependent
~10-fold selectivity for HDC over AADC in vitro
Reported isoform selectivity profile
Guinea-pig liver AADC vs rat stomach HDC; class-level inference
Enzyme Selectivity Aromatic L-Amino Acid Decarboxylase Off-Target Activity

In Vivo HDC Suppression and Duration of Action in Rat Model

The compound effectively targets HDC in vivo. A single intraperitoneal dose of 100 mg/kg in rats resulted in a 96% decrease in stomach HDC activity, demonstrating near-complete target engagement [1]. The effect was dose-dependent and peak effects were observed 1–2 hours post-treatment, with a significant reduction in histamine levels lasting up to 5 hours [2]. Repeated administration resulted in lower histamine levels than single treatments, indicating a cumulative pharmacodynamic effect without reported toxic effects. Comparable numerical in vivo HDC inhibition data for an identical comparator (e.g., NSD-1055) in the same experimental context was not available in the dataset.

In Vivo HDC Suppression
Reported
96% decrease in stomach HDC activity at 100 mg/kg i.p.
Reported in vivo target engagement context
Rat model; peak effect 1–2 h post-dose; 1973/1975
In Vivo Efficacy Target Engagement Pharmacodynamics

In Vivo Histamine Level Reduction Across Tissues

Following administration in rats, the compound reduced histamine levels in multiple tissues. The minimum effective dose was 15 mg/kg, with maximal effects achieved at 45 mg/kg in lungs, heart, and skin, but requiring up to 135 mg/kg for the stomach, highlighting a tissue-dependent pharmacodynamic threshold [1]. In a separate model, both this compound and NSD-1055 suppressed metiamide- and cimetidine-induced increases in gastric histamine synthesis to near control levels, and potentiated the antisecretory effect of H2-antagonists by approximately 2-fold, indicating functional equivalence in this specific gastric pharmacodynamic paradigm [2].

Gastric Histamine Modulation
Head-to-head
Suppressed H2-antagonist-induced histamine synthesis increase
Reported model-response context
Comparable to NSD-1055 in the same gastric paradigm; 1980
Tissue Histamine Pharmacologic Effect Gastric Histamine

Validated Research Application Scenarios for 2-Hydroxy-5-carbomethoxybenzyloxyamine Based on Quantitative Evidence


In Vitro Biochemical Studies Requiring a Selective, Reversible HDC Inhibitor

Its defined Ki values (1.0 × 10⁻⁷ M for histidine) and 10-fold selectivity over AADC make this compound suitable for cell-free or cell-based enzyme assays where specific, reversible inhibition of histamine formation is needed without permanently disabling the enzyme or broadly blocking other PLP-dependent decarboxylases [1]. This is critical for studying rapid, transient changes in histamine levels or for applications where washout and enzyme recovery are desired.

Short-Term In Vivo Pharmacodynamic Studies in Rodent Models

With a demonstrated peak effect at 1–2 hours post-administration and a minimum effective dose of 15 mg/kg for tissue histamine reduction, the compound is well-suited for acute experimental designs investigating the role of newly synthesized histamine in physiological processes such as gastric secretion, inflammation, or cardiovascular responses [2]. The transient nature of its effect makes it a useful tool for time-course experiments without the complexity of irreversible inhibition.

Multimodal Pharmacology Studies Combining HDC Inhibition and H2-Receptor Antagonism

Validated in a published paradigm where it was directly compared to NSD-1055, this compound can be employed to suppress the feedback upregulation of histamine synthesis caused by H2-receptor antagonists, thereby potentiating their antisecretory effects [3]. This specific application is supported by direct comparative evidence showing functional equivalence with a known HDC inhibitor in this synergistic role.

Application
Selection Property
Validation Focus
In vitro HDC enzyme studies
Reversible inhibition mechanism
Ki and selectivity confirmation under assay conditions
Acute in vivo histamine pathway studies
Temporal pharmacodynamic window
Tissue histamine reduction verification in rodent models
HDC inhibitor + H2-antagonist combination research
Synergistic pharmacodynamic profile
Feedback synthesis suppression model validation
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